molecular formula C15H22N2O B2971072 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine CAS No. 2248348-87-8

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Cat. No.: B2971072
CAS No.: 2248348-87-8
M. Wt: 246.354
InChI Key: VDHFNBVHKVWCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-8-oxa-1-azaspiro[45]decan-3-amine is a synthetic organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including column chromatography, to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14-10-15(6-8-18-9-7-15)17(12-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFNBVHKVWCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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